

BVD 10 Peptide: A Technical Guide to Structure and Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

BVD 10 is a synthetic nonapeptide that acts as a highly selective and potent antagonist for the Neuropeptide Y (NPY) Y1 receptor. Its sequence is Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-Tyr-OMe[1]. As a selective antagonist, BVD 10 is a valuable tool for studying the physiological roles of the NPY Y1 receptor and serves as a lead compound in the development of therapeutics targeting NPY-related pathways, which are implicated in processes such as feeding, anxiety, and vascular function[2][3]. Understanding the three-dimensional structure and conformational dynamics of BVD 10 is crucial for elucidating its mechanism of action and for the rational design of improved analogs. This technical guide provides an in-depth analysis of the BVD 10 peptide's structure, conformational properties, and the experimental methodologies used for its characterization.

BVD 10 Peptide: Core Data

The fundamental properties of the **BVD 10** peptide are summarized below.



Property	Data	Reference
Sequence	lle-Asn-Pro-lle-Tyr-Arg-Leu- Arg-Tyr-OMe	[1]
Molecular Formula	C58H92N16O13	Tocris Bioscience
Molecular Weight	1221.46 g/mol	Tocris Bioscience
Biological Activity	Selective Neuropeptide Y (NPY) Y1 Receptor Antagonist	[1]

Conformational Analysis

The conformational landscape of **BVD 10** has been elucidated through a combination of spectroscopic techniques and computational modeling. A key study by Jois and Balasubramaniam characterized the peptide's structure in a membrane-mimicking solvent, trifluoroethanol (TFE), to understand its bioactive conformation[1].

In aqueous solutions, small peptides like **BVD 10** often exist in a flexible, random coil state. However, in the less polar environment of TFE, which promotes intramolecular hydrogen bonding, the peptide adopts a more defined secondary structure. The conformational analysis revealed that **BVD 10** forms a specific, folded structure characterized by two consecutive β -turns[1]. This ordered conformation is believed to be critical for its high-affinity binding and selectivity for the Y1 receptor.

Key Structural Features

Feature	Description	Residues Involved
β-Turn 1	A turn in the peptide backbone stabilized by a hydrogen bond.	Asn(2)-Pro(3)-Ile(4)-Tyr(5)
β-Turn 2	A second consecutive turn immediately following the first.	lle(4)-Tyr(5)-Arg(6)-Leu(7)
C-Terminus Orientation	The spatial orientation of the C-terminal Tyr(9) residue is distinct and considered crucial for Y1 receptor selectivity.	Tyr(9)



Experimental Protocols

The structural characterization of the **BVD 10** peptide relies on a suite of biophysical and computational methods. The following sections detail the generalized protocols for the key experiments used in its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. It provides information on through-bond and through-space atomic interactions.

Methodology:

- Sample Preparation:
 - Dissolve 1-5 mg of synthesized BVD 10 peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or trifluoroethanol-d3) to a final concentration of 1-5 mM[4][5][6].
 - Adjust the pH to a value that ensures peptide stability and slows the exchange of amide protons (typically pH 4-6)[7].
 - Transfer approximately 500 μL of the sample into a high-quality NMR tube[6][8].
- Data Acquisition:
 - Acquire a set of two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
 - TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid residue's spin system. A mixing time of ~80 ms is typically used to observe long-range correlations[7].
 - NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that
 are close in space (typically < 5 Å), providing distance constraints between residues,
 which are crucial for 3D structure calculation. A mixing time of 200-400 ms is common for
 peptides of this size[7].



- COSY (Correlated Spectroscopy): This experiment shows correlations between protons that are coupled through 2 or 3 bonds, aiding in residue identification[7].
- Data Analysis:
 - Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).
 - Perform sequential resonance assignment to identify the specific chemical shifts for each proton in the BVD 10 sequence.
 - Identify and quantify NOE cross-peaks to generate a list of inter-proton distance restraints.
 - Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of
 3D structures that satisfy the experimental NMR restraints.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the secondary structure of peptides by measuring the differential absorption of left- and right-circularly polarized light.

Methodology:

- Sample Preparation:
 - Dissolve the BVD 10 peptide in the desired solvent (e.g., 10 mM phosphate buffer, or a water/TFE mixture) to a final concentration of approximately 0.1-0.2 mg/mL[4][9].
 - Prepare a matched buffer blank solution without the peptide for baseline correction[4][9].
 - Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance in the far-UV region[4][10].
- Data Acquisition:
 - Record CD spectra from approximately 260 nm down to 190 nm at a controlled temperature (e.g., 25°C)[9][11].



 Set the scanning speed to 50 nm/min, bandwidth to 1.0 nm, and accumulate 3-5 scans to improve the signal-to-noise ratio[9].

Data Analysis:

- Subtract the buffer blank spectrum from the peptide spectrum[9].
- Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of residues[9].
- Analyze the resulting spectrum for characteristic secondary structure signatures. For BVD
 10, the presence of β-turns would be indicated by specific minima and maxima in the CD spectrum, which differ from the characteristic signals of α-helices or β-sheets.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational dynamics and stability of a peptide over time.

Methodology:

- System Setup:
 - Generate an initial 3D structure of the BVD 10 peptide (e.g., an extended conformation or a structure derived from NMR data).
 - Select a suitable force field (e.g., AMBER, CHARMM) to describe the atomic interactions[12].
 - Solvate the peptide in a box of explicit solvent molecules (e.g., TIP3P water or a TFE/water mixture)[13]. Add counter-ions to neutralize the system.

Simulation Protocol:

 Energy Minimization: Perform an initial energy minimization of the system using the steepest descent algorithm to remove any steric clashes or unfavorable geometries[12].

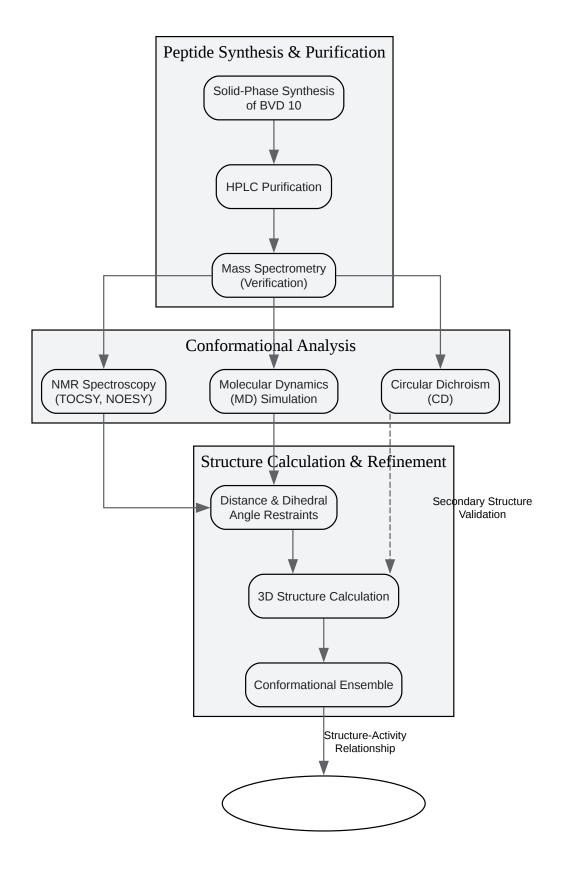


- Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate it under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) to allow the solvent to relax around the peptide[12][14].
- Production Run: Run the main simulation for a significant duration (e.g., 100 ns or longer)
 to sample the conformational space of the peptide[12].
- Trajectory Analysis:
 - Analyze the resulting trajectory to study structural stability (e.g., Root Mean Square Deviation - RMSD), flexibility (e.g., Root Mean Square Fluctuation - RMSF), and secondary structure evolution over time.
 - Identify dominant conformations through clustering analysis to understand the preferred structural states of BVD 10.

Logical and Experimental Workflow

The process of determining the structure and conformation of a peptide like **BVD 10** follows a logical progression from primary sequence to a detailed 3D model.





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Caption: Workflow for **BVD 10** peptide structural analysis.



NPY Y1 Receptor Signaling Pathway

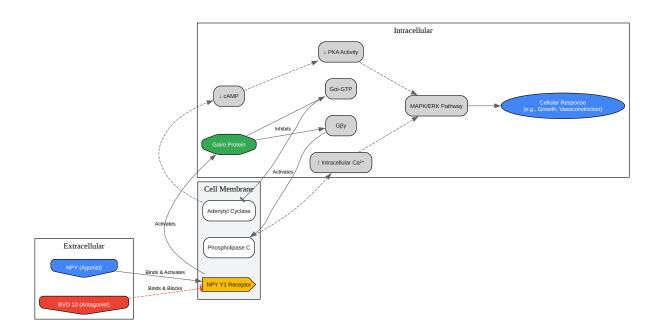
BVD 10 exerts its biological effects by blocking the signaling cascade initiated by the binding of Neuropeptide Y to its Y1 receptor. The Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gαi/o family[2].

Upon activation by NPY, the Y1 receptor triggers the following intracellular events:

- G-protein Activation: The Gαi subunit dissociates from the Gβy dimer.
- Downstream Effects of Gαi: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[2].
- Downstream Effects of Gβγ: The Gβγ dimer can activate other signaling pathways, including phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca²⁺) concentrations, and the activation of MAP kinase (MAPK/ERK) pathways[2].

By binding to the Y1 receptor without initiating this cascade, **BVD 10** prevents NPY from binding and activating these downstream signals.





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Caption: NPY Y1 receptor signaling and antagonism by **BVD 10**.

Conclusion



The **BVD 10** peptide is a structurally defined antagonist of the NPY Y1 receptor. Its distinct conformation, featuring two consecutive β -turns, is critical for its biological activity and selectivity. The combination of NMR, CD spectroscopy, and molecular dynamics simulations has provided a detailed picture of its structural properties. This knowledge is fundamental for the ongoing development of more potent and specific modulators of the Neuropeptide Y system for therapeutic applications.

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- To cite this document: BenchChem. [BVD 10 Peptide: A Technical Guide to Structure and Conformational Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621132#bvd-10-peptide-structure-and-conformational-analysis]

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